Cas no 97753-82-7 (5-Bromo-3-indolyl β-D-galactopyranoside)

O 5-Bromo-3-indolyl β-D-galactopyranoside (X-Gal) é um substrato cromogénico amplamente utilizado em técnicas de biologia molecular, nomeadamente no screening de colónias bacterianas recombinantes no âmbito da clonagem de genes. Quando clivado pela enzima β-galactosidase, este composto incolor liberta um indol substituído que sofre oxidação espontânea, produzindo um pigmento azul insolúvel e intenso. Esta reação fornece uma indicação visual rápida e clara da atividade enzimática, sendo crucial para a identificação de clones com vectores que contêm inserções de DNA na região de clivagem do gene lacZα. A sua elevada especificidade e sensibilidade tornam-no um reagente fundamental em laboratórios de investigação e de diagnóstico.
5-Bromo-3-indolyl β-D-galactopyranoside structure
97753-82-7 structure
Product Name:5-Bromo-3-indolyl β-D-galactopyranoside
N.o CAS:97753-82-7
MF:C14H16BrNO6
MW:374.183943748474
MDL:MFCD00063691
CID:61912
PubChem ID:87561701
Update Time:2025-11-06

5-Bromo-3-indolyl β-D-galactopyranoside Propriedades químicas e físicas

Nomes e Identificadores

    • 5-Bromo-3-indolyl-beta-D-galactopyranoside
    • 5-Bromo-3-indolyl beta-D-Galactopyranoside [for Biochemical Research]
    • 5-Bromo-3-indolyl-β-D-galactopyranoside
    • 5-Bromoindol-3-yl-β-D-galactoside
    • -<small>D<
    • 5-Bromo-3-indolyl-b-D-galactopyranoside
    • 5-BROMO-3-INDOLYL-B-D-GALACTOSIDE
    • acirc-D-galactoside
    • BLUE-GAL
    • BLUO-GAL
    • 5-Bromo-3-indolyl β-D-galactopyranoside
    • Indole,5-bromo-3-(b-D-galactopyranosyloxy)- (7CI)
    • C14H16BrNO6
    • 5-Brig
    • (2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • Blue gal
    • 5-Bromo-3-indolyl-beta-galactoside
    • BIMB1030
    • KM3453
    • GC1105
    • 5-Bromo-3-indolyl b-D-galactopyranoside
    • AK117469
    • AX8102881
    • W0425
    • 753B827
    • 3-(beta-D-Galactopyranosyloxy)-5-bromo-1H
    • 5-Bromo-1H-indol-3-yl β-D-galactopyranoside (ACI)
    • D
    • Indole, 5-bromo-3-(β-D-galactopyranosyloxy)- (7CI)
    • MFCD00063691
    • DTXSID50869306
    • 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98.0% (HPLC)
    • 5-Bromo-3-indolyl beta -D-galactopyranoside
    • HY-137276
    • (2S,3R,4S,5R,6R)-2-(5-bromo-1H-indol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • 2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol
    • SCHEMBL1160155
    • 97753-82-7
    • B-8900
    • A-D-galactopyranoside
    • 5-Bromo-3-indolyl beta-D-galactopyranoside
    • LINMATFDVHBYOS-MBJXGIAVSA-N
    • CS-0137503
    • Bluo-Gal, reagent for selection of recombinant bacterial clones
    • C16853
    • 5-Bromo-3-indoxyl-beta-D-galactopyranoside
    • AKOS016010516
    • 5-Bromo-1H-indol-3-yl hexopyranoside
    • 5-Bromo-3-indolyl beta-D-galactopyranoside, >=98%
    • AS-64090
    • 5-Bromo-3-indolyl
    • (2S,3R,4S,5R,6R)-2-((5-Bromo-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
    • beta-D-Galactopyranoside, 5-bromo-1H-indol-3-yl
    • MDL: MFCD00063691
    • Inchi: 1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1
    • Chave InChI: LINMATFDVHBYOS-MBJXGIAVSA-N
    • SMILES: O([C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1)C1=CNC2C=CC(=CC1=2)Br

Propriedades Computadas

  • Massa Exacta: 373.01600
  • Massa monoisotópica: 373.016
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 5
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 22
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 388
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 5
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 115
  • Carga de Superfície: 0
  • XLogP3: 0.6

Propriedades Experimentais

  • Cor/Forma: 米色粉末
  • Densidade: 1.824
  • Ponto de Fusão: Not available
  • Ponto de ebulição: 646.6°C at 760 mmHg
  • Ponto de Flash: 344.9°C
  • Índice de Refracção: 1.73
  • Solubilidade: DMF: soluble
  • Coeficiente de partição da água: Soluble in dimethylformamide (100 mg/ml), dimethylformamide/water (1:1 v/v) (10 mg/ml - clear, practically colorless solution).
  • PSA: 115.17000
  • LogP: 0.10910
  • Solubilidade: 未确定
  • Rotação Específica: -34.5 º (c=1% in DMF/H2O 1:1)
  • Actividade Óptica: [α]20/D −34.5±2.0°, c = 1% in DMF/H2O 1:1
  • Pressão de vapor: Not available

5-Bromo-3-indolyl β-D-galactopyranoside Informações de segurança

5-Bromo-3-indolyl β-D-galactopyranoside Dados aduaneiros

  • CÓDIGO SH:2934999090
  • Dados aduaneiros:

    中国海关编码:

    2934999090

    概述:

    2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Bromo-3-indolyl β-D-galactopyranoside Preçomais >>

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97753-82-7 ≥98%
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5-Bromo-3-indolyl β-D-galactopyranoside
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Matrix Scientific
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5-Bromo-3-indolyl-beta-D-galactopyranoside, 95+%
97753-82-7 95+%
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$435.00 2023-09-09
Matrix Scientific
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97753-82-7 95+%
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$975.00 2023-09-09
abcr
AB353564-250 mg
5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; .
97753-82-7 98%
250 mg
€91.10 2023-07-19
abcr
AB353564-1 g
5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; .
97753-82-7 98%
1 g
€174.90 2023-07-19
abcr
AB353564-5 g
5-Bromo-3-indolyl beta-D-galactopyranoside, 98%; .
97753-82-7 98%
5 g
€550.00 2023-07-19
TRC
B688748-25mg
5-Bromo-3-indolyl β-D-Galactopyranoside
97753-82-7
25mg
$ 75.00 2023-04-18
TRC
B688748-50mg
5-Bromo-3-indolyl β-D-Galactopyranoside
97753-82-7
50mg
$ 110.00 2023-04-18

5-Bromo-3-indolyl β-D-galactopyranoside Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
2.2 Reagents: Amberlite IR 120 ;  neutralized
Referência
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Método de produção 2

Condições de reacção
1.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
1.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
1.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
2.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
2.2 Reagents: Amberlite IR 120 ;  neutralized
Referência
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
2.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
2.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
3.2 Reagents: Amberlite IR 120 ;  neutralized
Referência
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium methoxide Solvents: Diethyl ether ,  Methanol ;  rt; 2 h, rt → 45 °C; 45 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
3.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
3.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
3.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
4.2 Reagents: Amberlite IR 120 ;  neutralized
Referência
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt → 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
3.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
3.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
4.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
4.2 Reagents: Amberlite IR 120 ;  neutralized
Referência
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Método de produção 6

Condições de reacção
1.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
1.2 Reagents: Amberlite IR 120 ;  neutralized
Referência
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Método de produção 7

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
2.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
2.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
2.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
3.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
3.2 Reagents: Amberlite IR 120 ;  neutralized
Referência
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Método de produção 8

Condições de reacção
1.1 Solvents: Methanol ;  2 h, 40 - 45 °C
1.2 Reagents: Water ;  2 h, 5 °C
2.1 Reagents: Sodium methoxide Solvents: Diethyl ether ,  Methanol ;  rt; 2 h, rt → 45 °C; 45 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
4.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
4.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
4.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
5.2 Reagents: Amberlite IR 120 ;  neutralized
Referência
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Método de produção 9

Condições de reacção
1.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ;  rt; 6.5 h, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt → 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
4.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
4.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
5.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
5.2 Reagents: Amberlite IR 120 ;  neutralized
Referência
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 45 min, cooled; rt
1.2 overnight, rt
1.3 Reagents: Water
2.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ;  rt; 6.5 h, rt
3.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt → 45 °C
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
5.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
5.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
6.2 Reagents: Amberlite IR 120 ;  neutralized
Referência
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 45 min, cooled; rt
1.2 overnight, rt
1.3 Reagents: Water
2.1 Solvents: Methanol ;  2 h, 40 - 45 °C
2.2 Reagents: Water ;  2 h, 5 °C
3.1 Reagents: Sodium methoxide Solvents: Diethyl ether ,  Methanol ;  rt; 2 h, rt → 45 °C; 45 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water
4.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
5.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
5.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
5.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
6.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
6.2 Reagents: Amberlite IR 120 ;  neutralized
Referência
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Método de produção 12

Condições de reacção
1.1 Reagents: Pyridine Solvents: Acetonitrile ,  Dichloromethane ;  30 min, rt; 3 h, 45 °C
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Solvents: Methanol ;  2 h, 40 - 45 °C
3.2 Reagents: Water ;  2 h, 5 °C
4.1 Reagents: Sodium methoxide Solvents: Diethyl ether ,  Methanol ;  rt; 2 h, rt → 45 °C; 45 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
6.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
6.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
6.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
7.2 Reagents: Amberlite IR 120 ;  neutralized
1.1 Reagents: Pyridine Solvents: Acetonitrile ,  Dichloromethane ;  30 min, rt; 3 h, 45 °C
1.2 Reagents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 45 min, cooled; rt
2.2 overnight, rt
2.3 Reagents: Water
3.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ;  rt; 6.5 h, rt
4.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt → 45 °C
4.2 Reagents: Hydrochloric acid Solvents: Water
5.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
6.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
6.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
7.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
7.2 Reagents: Amberlite IR 120 ;  neutralized
Referência
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

Método de produção 13

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile ,  Dichloromethane ;  30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Catalysts: Sodium hydride Solvents: 2-Propen-1-yl 6-bromo-2,4-dioxo-2H-3,1-benzoxazine-1(4H)-acetate ;  rt; 6.5 h, rt
5.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ;  2 h, rt → 45 °C
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
7.1 Reagents: Morpholine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, rt
7.2 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  20 - 35 min, rt → 105 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
8.2 Reagents: Amberlite IR 120 ;  neutralized
1.1 Reagents: Sodium hydroxide Solvents: Water ;  4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
2.1 Reagents: Pyridine Solvents: Acetonitrile ,  Dichloromethane ;  30 min, rt; 3 h, 45 °C
2.2 Reagents: Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 45 min, cooled; rt
3.2 overnight, rt
3.3 Reagents: Water
4.1 Solvents: Methanol ;  2 h, 40 - 45 °C
4.2 Reagents: Water ;  2 h, 5 °C
5.1 Reagents: Sodium methoxide Solvents: Diethyl ether ,  Methanol ;  rt; 2 h, rt → 45 °C; 45 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water
6.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  2 - 5 h, rt
7.1 Catalysts: Sodium methoxide Solvents: Methanol ;  2 - 6 h, rt
7.2 Reagents: Sodium hydroxide ;  1 - 4 h, rt → 45 °C
7.3 Reagents: Silver acetate ,  Potassium carbonate Solvents: Acetic anhydride ;  1 h, rt → 110 °C
8.1 Catalysts: Sodium methoxide Solvents: Methanol ;  overnight, rt
8.2 Reagents: Amberlite IR 120 ;  neutralized
Referência
Indoxylic Acid Esters as Convenient Intermediates Towards Indoxyl GlycosidesIndoxylic Acid Esters as Convenient Intermediates Towards Indoxyl Glycosides
Boettcher, Stephan; et al Boettcher, Stephan; et al, European Journal of Organic Chemistry, 2014, 2014(3), 564-574

5-Bromo-3-indolyl β-D-galactopyranoside Raw materials

5-Bromo-3-indolyl β-D-galactopyranoside Preparation Products

5-Bromo-3-indolyl β-D-galactopyranoside Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:97753-82-7)5-Bromo-3-indolyl β-D-galactopyranoside
Número da Ordem:A845746
Estado das existências:in Stock
Quantidade:1g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:07
Preço ($):436.0
E- mail:sales@amadischem.com
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:97753-82-7)5-Bromo-3-indolyl β-D-galactopyranoside
Número da Ordem:G01040004
Estado das existências:in Stock
Quantidade:1g;5g;25g
Pureza:98%
Informação de Preços Última Actualização:Monday, 4 August 2025 16:35
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